

# physicochemical properties of 6-bromo-5-methylpicolinic acid

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## Compound of Interest

Compound Name: **6-Bromo-5-methylpicolinic acid**

Cat. No.: **B596451**

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An In-depth Technical Guide on the Physicochemical Properties of **6-bromo-5-methylpicolinic acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **6-bromo-5-methylpicolinic acid**, a heterocyclic building block relevant in medicinal chemistry and drug discovery, particularly in the synthesis of protein degraders.<sup>[1]</sup> This document details available quantitative data, outlines detailed experimental protocols for property determination, and includes workflow visualizations to ensure clarity and reproducibility in a research setting.

## Core Physicochemical Properties

**6-bromo-5-methylpicolinic acid**, with the CAS Number 1211516-25-4, is a solid compound at room temperature.<sup>[2]</sup> A summary of its key physicochemical data is presented below. It is important to note that many of these values are computationally predicted and await experimental verification.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	216.03 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Physical Form	Solid	<a href="#">[2]</a>
pKa	3.42 ± 0.10 (Predicted)	<a href="#">[4]</a>
logP	2.1 (Computed, XLogP3)	<a href="#">[3]</a>
Boiling Point	373.9 ± 42.0 °C (Predicted)	<a href="#">[4]</a>
Density	1.692 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[4]</a>
IUPAC Name	6-bromo-5-methylpyridine-2-carboxylic acid	<a href="#">[3]</a>

## Experimental Protocols for Property Determination

Detailed methodologies for the experimental determination of key physicochemical properties are crucial for validating predicted values and understanding the behavior of the compound in various experimental conditions.

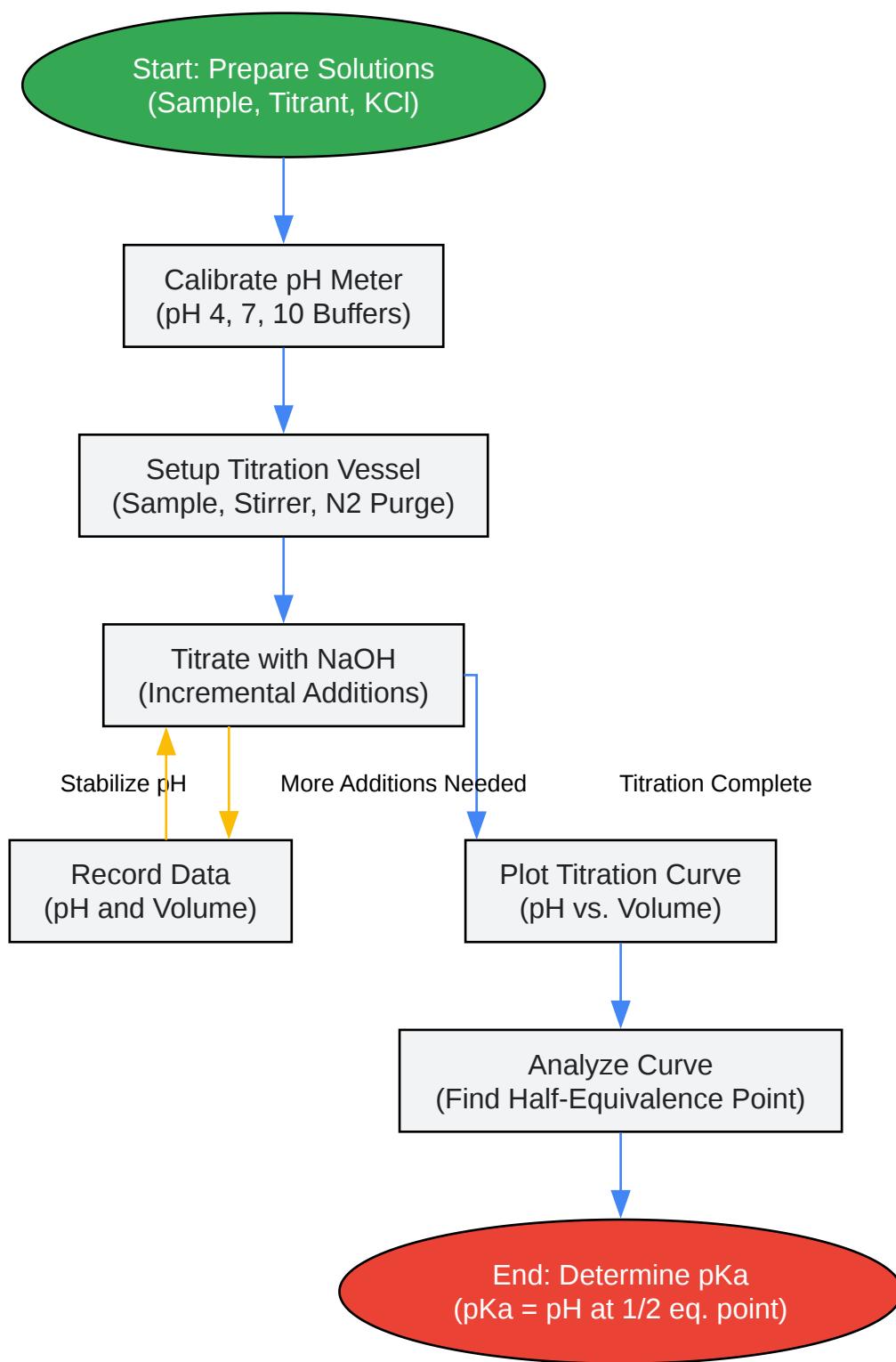
### Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, affecting its solubility, absorption, and biological target interaction. Potentiometric titration is a high-precision technique for its determination.[\[5\]](#)

Methodology:

- Preparation of Solutions:
  - Prepare a standard solution of **6-bromo-5-methylpicolinic acid** (e.g., 1 mM) in a suitable solvent system (e.g., water or a co-solvent if solubility is low).[\[6\]](#)
  - Prepare standardized titrant solutions of 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl).[\[6\]](#)

- Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the titration.[6]
- Instrument Calibration:
  - Calibrate a pH meter with at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[6]
- Titration Procedure:
  - Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.[6]
  - Immerse the calibrated pH electrode into the solution.
  - To ensure an inert environment, purge the solution with nitrogen gas to displace any dissolved carbon dioxide.[6]
  - Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.
  - After each addition, allow the pH reading to stabilize (e.g., drift of less than 0.01 pH units per minute) before recording the pH and the volume of titrant added.[6]
- Data Analysis:
  - Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
  - The equivalence point is identified as the point of maximum slope on the curve (inflection point).
  - The pKa value is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[7] At this point,  $\text{pH} = \text{pKa}$ .

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Workflow for pKa determination via potentiometric titration.

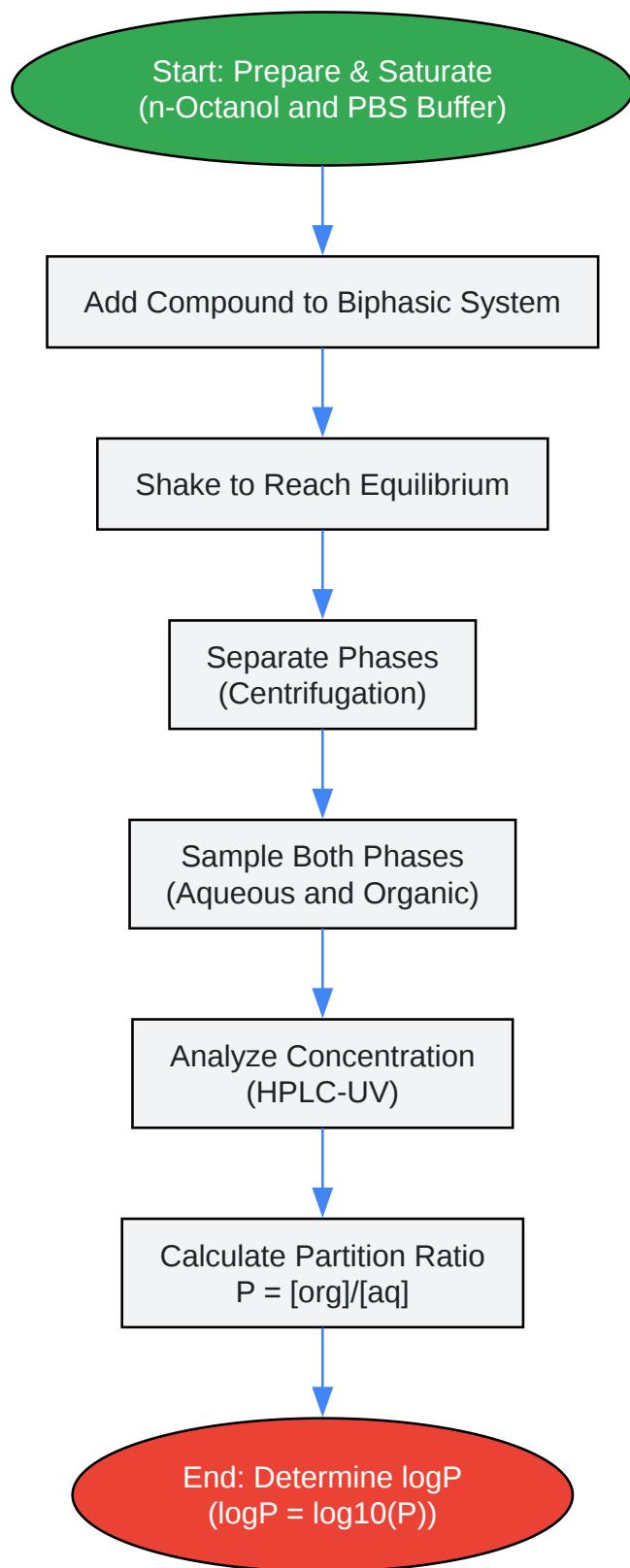
## Determination of logP (Shake-Flask Method)

The partition coefficient (logP) quantifies the lipophilicity of a compound, which is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The shake-flask method is the gold standard for logP measurement.[\[8\]](#)

#### Methodology:

- Phase Preparation:
  - Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
  - Mutually saturate n-octanol and the PBS buffer by mixing them vigorously and allowing the phases to separate for at least 24 hours.[\[9\]](#) This ensures that both phases are in equilibrium before the experiment begins.
- Partitioning:
  - Prepare a stock solution of **6-bromo-5-methylpicolinic acid** in a suitable solvent (e.g., 10 mM in DMSO).[\[10\]](#)
  - In a vial, combine the pre-saturated n-octanol and pre-saturated PBS buffer (e.g., in a 1:1 or other defined ratio).
  - Add a small aliquot of the compound's stock solution to the biphasic system.[\[10\]](#)
  - Seal the vial and shake or rotate it gently for a sufficient period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[\[10\]](#)
- Phase Separation and Sampling:
  - Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.
  - Carefully withdraw a precise volume from each phase for analysis.
- Concentration Analysis:
  - Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[9\]](#)[\[11\]](#)

- Create a calibration curve with known concentrations of the compound to ensure accurate quantification.
- Calculation:
  - The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
  - logP is the base-10 logarithm of this ratio:  $\log P = \log_{10}([\text{Compound}]_{\text{n-octanol}} / [\text{Compound}]_{\text{aqueous}})$ .[\[12\]](#)



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Workflow for logP determination via the shake-flask method.

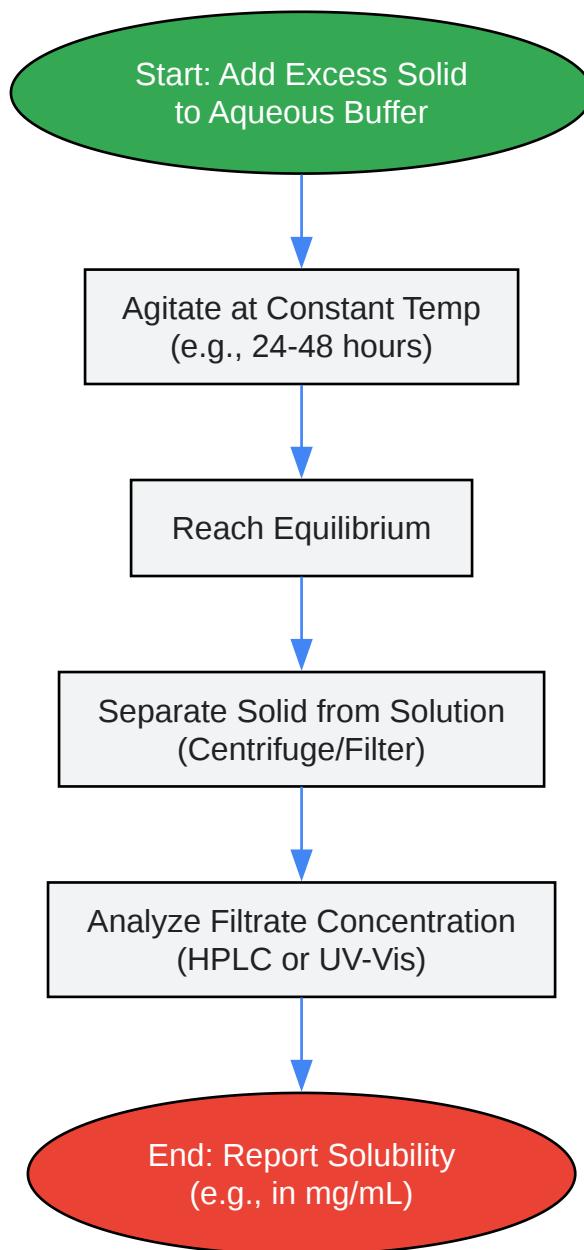
# Determination of Aqueous Solubility (Equilibrium Shake-Flask Method)

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The equilibrium (or shake-flask) method is a reliable way to determine thermodynamic solubility.[\[13\]](#)

Methodology:

- Sample Preparation:
  - Add an excess amount of solid **6-bromo-5-methylpicolinic acid** to a vial containing a known volume of the desired aqueous medium (e.g., distilled water or a specific pH buffer). The presence of excess solid is crucial to ensure a saturated solution is formed.[\[14\]](#)
- Equilibration:
  - Seal the vial and agitate it at a constant, controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[\[13\]](#)[\[14\]](#)
- Sample Separation:
  - After equilibration, allow the suspension to settle.
  - Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
- Analysis of Saturated Solution:
  - Take a precise aliquot of the clear, saturated filtrate.
  - Dilute the aliquot with a suitable solvent if necessary.

- Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.
- Reporting:
  - The determined concentration represents the equilibrium solubility of the compound under the specified conditions (e.g., temperature, pH). It is typically reported in units such as mg/mL or  $\mu$ M.



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